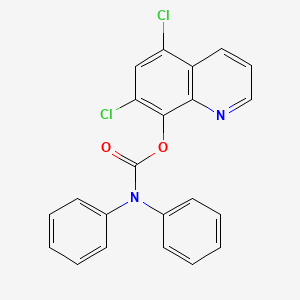![molecular formula C22H18N2O6S B11605028 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B11605028.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthofuran core, which is a fused ring system combining naphthalene and furan, and is further functionalized with acetyl, methyl, nitro, and sulfonamide groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors under acidic or basic conditions.
Functionalization: Introduction of the acetyl, methyl, nitro, and sulfonamide groups can be carried out through various organic reactions such as Friedel-Crafts acylation, nitration, and sulfonation.
Purification: The final compound is purified using techniques like recrystallization, column chromatography, or HPLC to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl and methyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and functional groups.
Industry: Utilized in the development of new materials, dyes, or catalysts.
Mechanism of Action
The mechanism of action of N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The functional groups on the compound can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methoxybenzenesulfonamide
- **N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-bromobenzenesulfonamide
- **N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-ethylbenzenesulfonamide
Uniqueness
N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}-4-methyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties This makes it different from other similar compounds that may have different substituents such as methoxy, bromo, or ethyl groups
Properties
Molecular Formula |
C22H18N2O6S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C22H18N2O6S/c1-12-8-9-15(10-20(12)24(26)27)31(28,29)23-19-11-18-21(13(2)25)14(3)30-22(18)17-7-5-4-6-16(17)19/h4-11,23H,1-3H3 |
InChI Key |
ADZHGGIIUGSZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604947.png)
![6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604953.png)
![N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11604955.png)
![4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11604961.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]ethanol](/img/structure/B11604975.png)
![(7Z)-3-(3-bromophenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604978.png)
![6-butyl 8-methyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11604983.png)
![7-(3-ethoxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604999.png)

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11605003.png)
![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605009.png)

![Diethyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605029.png)

